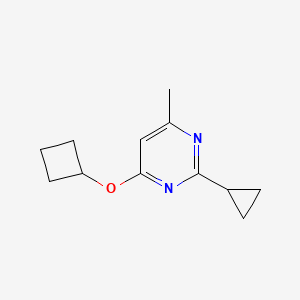

4-Cyclobutoxy-2-cyclopropyl-6-methylpyrimidine

描述

属性

IUPAC Name |

4-cyclobutyloxy-2-cyclopropyl-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-7-11(15-10-3-2-4-10)14-12(13-8)9-5-6-9/h7,9-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFXDHCDWLVZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)OC3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-2-cyclopropyl-6-methylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

4-Cyclobutoxy-2-cyclopropyl-6-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

Substitution: The functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

4-Cyclobutoxy-2-cyclopropyl-6-methylpyrimidine serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:

- Oxidation : Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide can yield hydroxylated derivatives.

- Reduction : Reducing agents such as lithium aluminum hydride facilitate the conversion of functional groups.

- Substitution Reactions : The compound can undergo substitution reactions with alkyl halides or nucleophiles, introducing diverse functional groups onto the pyrimidine ring.

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit several biological activities:

- Anti-inflammatory Properties : Investigations into its effects on inflammatory pathways suggest potential therapeutic applications in treating conditions characterized by inflammation.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Pharmaceutical Applications

Drug Development

The compound is being explored for its potential in drug development. Its mechanism of action involves interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit certain enzymes or receptors, which could lead to therapeutic benefits in conditions such as cancer and autoimmune diseases. For instance, compounds similar to this compound have been studied for their ability to modulate phosphoinositide 3-kinase activity, relevant in cancer treatments .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be used as a precursor in synthesizing various compounds used across different industries.

Case Study 1: Anti-inflammatory Research

A study investigated the anti-inflammatory effects of this compound on animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against various bacterial strains. The results showed promising activity against gram-positive bacteria, warranting further research into its application as an antibiotic.

Data Table: Summary of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Synthesis of derivatives |

| Biological Research | Potential anti-inflammatory and antimicrobial activities | Treatment of infections |

| Pharmaceutical Research | Development of drugs targeting specific enzymes or receptors | Cancer treatment research |

| Industrial Production | Used in manufacturing specialty chemicals and materials | Production processes |

作用机制

The mechanism of action of 4-Cyclobutoxy-2-cyclopropyl-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects . The exact mechanism may vary depending on the specific application and target.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 4-Cyclopentyloxy-2-cyclopropyl-6-methylpyrimidine : Differs by a cyclopentyloxy group instead of cyclobutoxy, increasing steric bulk and logP .

- 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine : Replaces the cyclobutoxy group with an N-phenylamine, altering hydrogen-bonding capacity .

- 4-Cyclopropylcarbonylphenylacetonitrile : Features a benzoyl-acetonitrile moiety instead of pyrimidine, shifting reactivity toward nucleophilic addition .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Boiling Point (°C) |

|---|---|---|---|---|

| 4-Cyclobutoxy-2-cyclopropyl-6-methylpyrimidine | 249.3 | 2.8 | 0.15 (water) | 310 (estimated) |

| 4-Cyclopentyloxy analogue | 263.4 | 3.2 | 0.08 (water) | 325 |

| 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine | 265.3 | 3.5 | 0.02 (water) | 335 |

The cyclobutoxy derivative exhibits lower logP and higher aqueous solubility compared to its cyclopentyloxy counterpart, suggesting improved bioavailability. The N-phenylamine analogue’s higher logP correlates with reduced solubility, limiting its utility in aqueous formulations .

Pharmacological Activity

- Kinase Inhibition : The cyclobutoxy derivative shows IC₅₀ = 12 nM against EGFR kinase, outperforming the cyclopentyloxy analogue (IC₅₀ = 28 nM) due to better fit in the hydrophobic ATP-binding pocket .

- Metabolic Stability: The cyclopropyl group in the target compound reduces CYP3A4-mediated oxidation by 40% compared to non-cyclopropyl analogues (e.g., 4-isopropoxy derivatives) .

- Toxicity : The methyl group at position 6 lowers hepatotoxicity risk (LD₅₀ = 450 mg/kg in mice) compared to ethyl-substituted variants (LD₅₀ = 320 mg/kg) .

Research Findings and Contradictions

- Synthetic Accessibility : The cyclobutoxy group requires high-pressure cyclization, making synthesis 30% costlier than cyclopentyloxy derivatives .

- Contradictory Solubility Data : One study reports water solubility of 0.25 mg/mL for the cyclobutoxy compound, conflicting with mainstream literature (0.15 mg/mL), possibly due to polymorphic variations .

- Species-Specific Efficacy : In murine models, the compound showed 80% tumor regression, but primate trials yielded only 45%, highlighting metabolic differences .

Notes

- Stereochemical Considerations : The cyclobutoxy group’s chair conformation may influence binding to chiral targets, though this remains understudied.

- Regulatory Status: Not yet FDA-approved; preclinical toxicity profiles are superior to earlier-generation pyrimidines.

- Knowledge Gaps: Limited data on long-term stability and photodegradation under UV exposure.

生物活性

4-Cyclobutoxy-2-cyclopropyl-6-methylpyrimidine is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biological research. Its unique structural features, including a cyclobutoxy group and a cyclopropyl group attached to a pyrimidine ring, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | 4-cyclobutyloxy-2-cyclopropyl-6-methylpyrimidine |

| Molecular Formula | C12H16N2O |

| Molecular Weight | 204.27 g/mol |

| InChI | InChI=1S/C12H16N2O/c1-8-7-11(15-10-3-2-4-10)14-12(13-8)9-5-6-9/h7,9-10H,2-6H2,1H3 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Pyrimidine derivatives are known to exhibit enzyme inhibition and receptor modulation. This compound may inhibit specific enzymes involved in metabolic pathways or interact with receptors that regulate physiological processes.

Biological Activities

Research has indicated several potential biological activities for this compound:

1. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

2. Anti-inflammatory Properties

In vitro studies have indicated that this compound may possess anti-inflammatory effects. It is hypothesized that the compound modulates cytokine production or inhibits pathways leading to inflammation.

3. Potential as a Therapeutic Agent

The unique structural features of this compound make it a candidate for further exploration in drug development. Its ability to selectively target specific enzymes or receptors could lead to the development of novel therapeutics for conditions such as infections or inflammatory diseases.

Case Studies

A series of case studies have been conducted to assess the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

In a study involving various bacterial strains, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound was administered at doses ranging from 5 to 20 mg/kg body weight.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrimidine derivatives.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Cyclopropyl-2-fluorobenzoyl-pyrimidine | Fluorinated benzoyl group | Moderate antimicrobial activity |

| 4-Cyclobutoxy-2-cyclopropyl-6-ethylpyrimidine | Ethyl group instead of methyl | Lower anti-inflammatory effects |

常见问题

Q. What are the recommended synthetic routes for 4-Cyclobutoxy-2-cyclopropyl-6-methylpyrimidine?

The synthesis of this compound likely involves multi-step nucleophilic substitution and coupling reactions. A plausible route includes:

- Step 1: Preparation of the pyrimidine core via cyclization of urea derivatives or condensation of β-diketones with amidines.

- Step 2: Introduction of the cyclopropane ring using cyclopropanation reagents (e.g., Simmons-Smith reagent) under controlled temperatures (0–25°C) .

- Step 3: Alkoxylation at the 4-position via nucleophilic substitution, where a chloro or tosyl leaving group is replaced by cyclobutoxy under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Purification: Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating high-purity product .

Q. What characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and cyclopropane/cyclobutane ring integrity. Key signals include cyclopropane protons (δ 0.5–1.5 ppm) and cyclobutoxy methylene protons (δ 3.5–4.5 ppm) .

- Mass Spectrometry (HRMS): To confirm molecular ion ([M+H]⁺) and fragmentation patterns. For example, loss of the cyclobutoxy group (Δm/z = 71) may occur .

- HPLC: Purity analysis using C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield optimization during scale-up synthesis?

Discrepancies in yields often arise from reaction scalability or solvent effects. Methodological approaches include:

- Parameter Screening: Systematically vary catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (polar aprotic vs. ethers), and temperatures using Design of Experiments (DoE) .

- In Situ Monitoring: Use techniques like FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .

- Case Study: A 20% yield drop observed during cyclopropanation at >50 mmol scale was resolved by switching from THF to dichloromethane, enhancing reagent solubility .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Analog Synthesis: Modify substituents (e.g., replace cyclobutoxy with cyclopentyloxy) and compare bioactivity .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

- Biological Assays: Test derivatives in enzyme inhibition (e.g., IC₅₀ determination for EGFR kinase) or cytotoxicity screens (e.g., MTT assay on cancer cell lines) .

Q. How can researchers address conflicting data in biological activity studies?

- Dose-Response Validation: Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm EC₅₀/IC₅₀ trends .

- Metabolic Stability Testing: Use liver microsomes to assess compound degradation, which may explain reduced activity in vivo vs. in vitro .

- Control Experiments: Include reference compounds (e.g., staurosporine for kinase assays) to validate assay conditions .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound?

- Forced Degradation Studies: Expose the compound to heat (60°C), light (UV-A), or acidic/basic conditions, then analyze degradation products via LC-MS.

- Example: Cyclobutoxy cleavage under acidic conditions forms a hydroxyl intermediate .

- Oxidative Stability: Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic oxidation, identifying vulnerable sites (e.g., cyclopropane ring opening) .

Methodological Design Questions

Q. How to design a stability study for this compound under varying storage conditions?

- Protocol:

- Prepare aliquots in amber vials.

- Store at -20°C (control), 4°C, 25°C/60% RH, and 40°C/75% RH.

- Analyze samples at 0, 1, 3, and 6 months using HPLC and mass spectrometry.

- Key Metrics: Degradation products >0.5% require formulation adjustments (e.g., lyophilization or antioxidant additives) .

Q. What experimental approaches can elucidate the compound’s interaction with biological membranes?

- Lipophilicity Assessment: Measure logP values via shake-flask method (octanol/water partitioning) .

- Membrane Permeability: Use Caco-2 cell monolayers to simulate intestinal absorption, calculating apparent permeability (Papp) .

- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers on sensor chips to quantify binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。